molecular formula C9H13N2Na2O15P3 B15073227 Uridine-13C9, 15N2-5 triphosphate sodi U

Uridine-13C9, 15N2-5 triphosphate sodi U

Cat. No.: B15073227
M. Wt: 528.10 g/mol
InChI Key: JFXKPFPIFSFLOU-WFIJOQBCSA-L
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Description

Uridine-13C9, 15N2-5 triphosphate sodium salt is a labeled nucleotide analog used in various biochemical and molecular biology applications. This compound is a modified form of uridine triphosphate, where carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. The labeling allows for detailed studies of metabolic pathways and molecular interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-13C9, 15N2-5 triphosphate sodium salt typically involves the incorporation of isotopically labeled precursors into the uridine triphosphate molecule. The process begins with the synthesis of labeled uridine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often include the use of specific enzymes or chemical reagents to facilitate the phosphorylation steps .

Industrial Production Methods

Industrial production of Uridine-13C9, 15N2-5 triphosphate sodium salt involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to incorporate the isotopic labels efficiently while maintaining the integrity of the nucleotide structure. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Uridine-13C9, 15N2-5 triphosphate sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include enzymes such as kinases and phosphatases for phosphorylation and dephosphorylation, respectively. Hydrolysis reactions may require acidic or basic conditions, while substitution reactions often involve nucleophilic reagents .

Major Products

The major products formed from these reactions include various phosphorylated forms of uridine, such as uridine monophosphate and uridine diphosphate, as well as modified uridine derivatives resulting from substitution reactions .

Scientific Research Applications

Uridine-13C9, 15N2-5 triphosphate sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Uridine-13C9, 15N2-5 triphosphate sodium salt involves its incorporation into RNA molecules during transcription. The labeled isotopes allow for the tracking of nucleotide incorporation and the study of RNA synthesis dynamics. The compound interacts with RNA polymerase and other transcription machinery, providing insights into the molecular mechanisms of gene expression .

Comparison with Similar Compounds

Uridine-13C9, 15N2-5 triphosphate sodium salt can be compared with other labeled nucleotide analogs, such as:

  • Cytidine-13C9, 15N3-5 triphosphate sodium salt
  • Adenosine-13C10, 15N5-5 triphosphate sodium salt
  • Uridine-15N2-5 monophosphate sodium salt

These compounds share similar applications in metabolic and molecular biology studies but differ in their specific labeling patterns and nucleotide bases. The unique labeling of Uridine-13C9, 15N2-5 triphosphate sodium salt makes it particularly useful for studies focused on uridine metabolism and RNA synthesis .

Properties

Molecular Formula

C9H13N2Na2O15P3

Molecular Weight

528.10 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1

InChI Key

JFXKPFPIFSFLOU-WFIJOQBCSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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